2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile
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Overview
Description
2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile typically involves the reaction of 2-aminophenol with bromine to form 2-bromophenol, which is then cyclized with cyanogen bromide to yield the desired benzoxazole derivative . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development due to its bioactive properties.
Industry: The compound is used in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile can be compared with other benzoxazole derivatives, such as:
2-(2,4-Dichlorobenzo[d]oxazol-5-yl)acetonitrile: Similar in structure but with different substituents, leading to variations in biological activity.
2-(2-Methoxybenzo[d]oxazol-5-yl)acetonitrile: Contains a methoxy group instead of a bromine atom, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
Molecular Formula |
C9H5BrN2O |
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Molecular Weight |
237.05 g/mol |
IUPAC Name |
2-(2-bromo-1,3-benzoxazol-5-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-9-12-7-5-6(3-4-11)1-2-8(7)13-9/h1-2,5H,3H2 |
InChI Key |
HZAGJPCPJBUVKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)N=C(O2)Br |
Origin of Product |
United States |
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